2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine moieties. This compound is significant in medicinal chemistry due to its potential applications in drug development and organic synthesis. It is classified as an aldehyde due to the presence of the carbonyl group (-CHO) attached to the pyridine ring.
The compound can be synthesized through various methods, typically involving reactions between pyrazole derivatives and pyridinecarbaldehyde. Specific literature references provide insights into its synthesis and applications, indicating its relevance in scientific research and material science.
The compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring fused with a pyridine structure. It is further classified as an aldehyde due to the presence of the aldehyde functional group.
The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may include:
The molecular structure of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be represented by its molecular formula . The structure includes:
Property | Value |
---|---|
Molecular Formula | C10H9N3O |
Molecular Weight | 203.20 g/mol |
IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
InChI | InChI=1S/C10H9N3O/c1-15-9-5-12-13(6-9)10/h2-7H,1H3 |
InChI Key | XUWNXRRJBPEVMV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1)C2=C(C=CC=N2)C=O |
2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application in medicinal chemistry. The compound may interact with specific biological targets, such as enzymes or receptors, modulating their activity through mechanisms including:
The physical properties of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde include:
Key chemical properties include:
2-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5